1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCBQZNEKUHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Reduction
Benzo[b]thiophene-3-carboxylic acid, synthesized via methods described by, undergoes reduction to the primary alcohol using lithium aluminum hydride (LiAlH₄):
$$
\text{Benzo[b]thiophene-3-carboxylic acid} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzo[b]thiophen-3-ylmethanol} \quad
$$
Conditions : Anhydrous THF, 0°C to reflux, 4–6 h.
Yield : 82–89% (reported for analogous reductions).
Characterization :
- $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.85–7.35 (m, aromatic), 4.75 (s, 2H, CH₂OH).
- $$ ^{13}\text{C NMR} $$: δ 139.2 (C3), 126.5–122.8 (aromatic), 63.1 (CH₂OH).
Electrophilic Activation: Bromination
The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃):
$$
\text{Benzo[b]thiophen-3-ylmethanol} \xrightarrow{\text{PBr}_3, \text{DCM}} \text{Benzo[b]thiophen-3-ylmethyl bromide} \quad
$$
Conditions : Dichloromethane, 0°C to RT, 2 h.
Yield : 76–84%.
Characterization :
- $$ ^1\text{H NMR} $$: δ 4.42 (s, 2H, CH₂Br).
Pyrrolidin-3-ol Protection and Alkylation
Hydroxyl Group Protection
Pyrrolidin-3-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during alkylation:
$$
\text{Pyrrolidin-3-ol} \xrightarrow{\text{TBDMSCl, imidazole, DMF}} \text{TBDMS-protected pyrrolidin-3-ol} \quad
$$
Conditions : Dry DMF, RT, 12 h.
Yield : 91–95%.
Nucleophilic Substitution
The bromide reacts with the protected amine under basic conditions:
$$
\text{Benzo[b]thiophen-3-ylmethyl bromide} + \text{TBDMS-pyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Protected product} \quad
$$
Conditions : DMF, 80°C, 8–12 h.
Yield : 68–72%.
Mechanistic Insight :
- Base deprotonates the amine, enhancing nucleophilicity.
- SN2 displacement of bromide by the pyrrolidine nitrogen.
Deprotection
The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF):
$$
\text{Protected product} \xrightarrow{\text{TBAF, THF}} \text{1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol} \quad
$$
Conditions : THF, RT, 2 h.
Yield : 85–90%.
Alternative Synthetic Routes
Reductive Amination
A two-step sequence involving:
- Oxidation of benzo[b]thiophen-3-ylmethanol to the aldehyde (TEMPO/NaClO).
- Reductive amination with pyrrolidin-3-ol using NaBH₃CN:
$$
\text{Benzo[b]thiophen-3-ylmethanal} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound} \quad
$$
Yield : 58–64% (lower due to competing side reactions).
Mitsunobu Reaction
Direct coupling of the alcohol and amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{Benzo[b]thiophen-3-ylmethanol} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound} \quad
$$
Yield : 50–55% (limited by steric hindrance).
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) :
- δ 7.82–7.28 (m, 4H, aromatic), 3.72–3.65 (m, 1H, CHOH), 3.52 (s, 2H, CH₂N), 2.85–2.78 (m, 2H, pyrrolidine), 2.45–2.38 (m, 2H), 1.95–1.82 (m, 2H).
13C NMR (101 MHz, CDCl₃) :
- δ 139.5 (C3), 133.2–122.4 (aromatic), 68.9 (CHOH), 56.3 (CH₂N), 48.7, 45.2 (pyrrolidine).
HRMS (ESI) :
- Calculated for C₁₃H₁₅NOS [M + H]⁺: 242.0947. Found: 242.0951.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation (Section 3) | 72 | 98 | High selectivity, scalable | Requires protection/deprotection |
| Reductive Amination | 64 | 95 | Fewer steps | Low yield, competing reductions |
| Mitsunobu Reaction | 55 | 90 | Direct coupling | Costly reagents, steric hindrance |
Industrial-Scale Considerations
- Catalyst Recycling : Pd-based systems (e.g., Pd(dppf)Cl₂) enable Suzuki couplings for benzo[b]thiophene synthesis but require rigorous metal removal.
- Solvent Recovery : DMF and THF are reclaimed via distillation, reducing environmental impact.
- Process Optimization : Continuous-flow systems improve reaction control for exothermic steps (e.g., bromide formation).
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the benzo[b]thiophene ring or the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of different reduced derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol can be contextualized by comparing it to pyrrolidin-3-ol derivatives with varying substituents. Key comparisons include:
Substituent Effects on Physicochemical Properties
- 1-(3-Chloro-benzyl)pyrrolidin-3-ol (CAS: 1033012-64-4): Substituent: 3-Chloro-benzyl group. Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol. The electron-withdrawing chlorine atom increases polarity and may reduce lipophilicity compared to the benzo[b]thiophene analog. This could influence metabolic stability and membrane permeability .
- 1-(3-Bromo-benzyl)pyrrolidin-3-ol (CAS: 1355335-99-7): Substituent: 3-Bromo-benzyl group. Molecular Formula: C₁₀H₁₂BrNO; Molecular Weight: 242.12 g/mol. The bromine atom, being larger and more polarizable than chlorine, may enhance halogen-bonding interactions in target binding. However, its increased molecular weight might affect pharmacokinetic properties .
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a): Substituent: 2-Phenylethyl group. Molecular Formula: C₂₃H₂₂N₄O₂; Molecular Weight: 386.45 g/mol.
Pharmacological Implications
- Halogenated Derivatives (Cl/Br) : These may exhibit improved metabolic stability but reduced bioavailability due to higher polarity.
- Phenylethyl Derivatives : Demonstrated antiviral activity (e.g., inhibition of viral entry or replication) suggests that the target compound could be optimized for similar applications .
Biological Activity
1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, while also presenting relevant data and findings from recent research.
Chemical Structure and Properties
This compound, with the CAS number 1341525-13-0, has a molecular formula of and a molecular weight of 233.33 g/mol. The compound features a benzo[b]thiophene ring connected to a pyrrolidine ring through a methylene bridge, which is significant for its biological interactions .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole Benzamide Derivative | 12.5 | Escherichia coli |
| Isoniazid | 0.25 | Control |
| Ciprofloxacin | 2 | Control |
Antifungal Activity
In addition to antibacterial properties, compounds related to the pyrrolidine structure have demonstrated antifungal activity. For example, certain derivatives have shown significant inhibition against fungal strains such as Candida albicans, with MIC values reported as low as 0.0048 mg/mL . This suggests that the compound may also be effective in treating fungal infections.
Anticancer Potential
The anticancer potential of this compound is under investigation, particularly due to the presence of the benzo[b]thiophene moiety, which is known for its cytotoxic effects against various cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial and fungal cells. It may inhibit critical enzymes or disrupt membrane integrity, leading to cell death. The hydroxyl group present in its structure may enhance its reactivity and binding affinity to these targets .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine and benzo[b]thiophene to enhance their biological activity:
- Study on Antimicrobial Properties : A study highlighted the synthesis of several pyrrole derivatives, demonstrating their antimicrobial efficacy with MIC values significantly lower than traditional antibiotics .
- Evaluation of Anticancer Effects : Another research project evaluated the cytotoxic effects of benzo[b]thiophene derivatives on breast cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
